N'-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N-[(thiophen-2-yl)methyl]ethanediamide
Description
The target compound features a piperazine core substituted with a 4-chlorophenyl group at the 1-position, connected via an ethyl chain to an ethanediamide backbone. The ethanediamide is further substituted with a thiophen-2-ylmethyl group.
Properties
IUPAC Name |
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-N'-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O2S/c20-15-3-5-16(6-4-15)24-11-9-23(10-12-24)8-7-21-18(25)19(26)22-14-17-2-1-13-27-17/h1-6,13H,7-12,14H2,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEYOZRKWRAYEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C(=O)NCC2=CC=CS2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N-[(thiophen-2-yl)methyl]ethanediamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-chlorophenylamine with ethylene glycol to form 4-(4-chlorophenyl)piperazine.
Oxalamide Formation: The piperazine intermediate is then reacted with oxalyl chloride to form the oxalamide linkage.
Thiophenylmethyl Substitution: Finally, the oxalamide intermediate is reacted with thiophen-2-ylmethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N'-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N-[(thiophen-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, particularly at the thiophene ring.
Reduction: Reduction reactions can target the oxalamide linkage, potentially breaking it down into simpler amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the chlorophenyl or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or simpler amide derivatives.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
N'-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N-[(thiophen-2-yl)methyl]ethanediamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Studied for its potential therapeutic effects, including antimicrobial, anti-inflammatory, or anticancer activities.
Industry: Used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N'-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N-[(thiophen-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets. These targets may include:
Receptors: Binding to receptors such as serotonin or dopamine receptors, potentially modulating their activity.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Pathways: Affecting signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Piperazine Substitution Patterns
The 4-chlorophenyl group on the piperazine ring distinguishes the target compound from analogs with alternative aryl substitutions:
- N-(4-Methoxyphenyl)-N′-{2-[4-(4-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide (): Features a 4-methylbenzoyl group on piperazine and a methoxyphenyl ethanediamide. The methoxy substituent may enhance solubility compared to the chloro group but reduce lipophilicity, impacting blood-brain barrier penetration .
- 2-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]acetamide (): The 2-chlorophenylmethyl substitution and dimethoxyphenyl group introduce positional isomerism and polarity differences, which could influence selectivity for serotonin or dopamine receptors .
Table 1: Piperazine Substitution Effects
Linker and Backbone Variations
The ethanediamide (oxamide) backbone in the target compound contrasts with acetamide or pentanamide linkers in analogs:
Heterocyclic and Aromatic Moieties
The thiophen-2-ylmethyl group in the target compound is a key distinguishing feature:
- 2-Chloro-N-(thiazol-2-yl)-acetamide Derivatives (): Thiazole rings exhibit higher electronegativity than thiophene, affecting hydrogen bonding and solubility profiles .
- 499208-92-3/2-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide (): Replaces ethanediamide with a methylideneamino group, reducing hydrogen-bonding capacity and altering conformational flexibility .
Table 2: Heterocyclic Group Comparisons
Biological Activity
N'-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N-[(thiophen-2-yl)methyl]ethanediamide, a compound with potential pharmacological significance, has garnered attention for its biological activity, particularly its interaction with dopamine receptors. This article delves into the compound's structure, biological properties, and relevant research findings.
Structural Overview
The molecular formula of the compound is , with a molecular weight of 403.9 g/mol. The presence of a piperazine ring and a thiophene moiety suggests potential interactions with various biological targets, particularly in the central nervous system.
Dopamine Receptor Interaction
Research indicates that derivatives of this compound exhibit significant affinity for dopamine receptors, particularly the D4 subtype. A study by Perrone et al. (1998) highlighted that N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide (a related compound) showed an IC50 value of 0.057 nM for the D4 receptor, demonstrating high selectivity over D2 receptors with a selectivity ratio exceeding 10,000 . This suggests that compounds with similar structures may also exhibit potent dopaminergic activity.
Structure-Affinity Relationship (SAR)
The structure-affinity relationship (SAR) studies conducted on various piperazine derivatives indicate that modifications in the chemical structure significantly affect receptor binding affinities. The presence of electron-withdrawing groups like chlorine enhances binding affinity to dopamine receptors .
In vitro Studies
In vitro assays have been performed to evaluate the compound's effects on various biological systems:
- Dopamine D4 Receptor Binding : The compound was tested for its ability to bind to cloned human dopamine receptors, revealing promising results in terms of selectivity and potency.
- Enzyme Inhibition : Compounds similar to this compound have shown inhibitory effects on acetylcholinesterase (AChE) and urease, indicating potential applications in treating neurodegenerative diseases and bacterial infections .
- Antibacterial Activity : Some derivatives have been screened for antibacterial properties against strains such as Salmonella typhi and Bacillus subtilis, showing moderate to strong activity .
Comparative Analysis of Related Compounds
| Compound Name | IC50 (nM) | Receptor Type | Selectivity |
|---|---|---|---|
| N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide | 0.057 | D4 | >10,000 vs D2 |
| Clozapine | 230 | D2 | - |
| Haloperidol | 4.1 | D2 | - |
Q & A
Q. What are the standard synthetic routes and characterization techniques for this compound?
The synthesis typically involves multi-step reactions, starting with the formation of the piperazine core followed by sequential alkylation and amidation. Key steps include:
- Piperazine functionalization : Substitution at the piperazine nitrogen with a 4-chlorophenyl group via nucleophilic aromatic substitution (SNAr) under basic conditions .
- Ethylenediamine backbone assembly : Coupling the piperazine derivative with a thiophene-methyl group using carbodiimide-mediated amidation . Characterization relies on NMR spectroscopy (¹H/¹³C) for structural confirmation and mass spectrometry for molecular weight validation. Purity is assessed via HPLC with UV detection (λ = 254 nm) .
Q. What pharmacological screening strategies are recommended for initial activity assessment?
Primary screening should focus on receptor binding assays (e.g., serotonin or dopamine receptors due to the piperazine moiety) and enzyme inhibition studies (e.g., kinases or proteases). Use:
- Radioligand displacement assays to evaluate affinity for 5-HT₁A or D₂ receptors .
- In vitro enzymatic assays with fluorogenic substrates to measure inhibition constants (Ki) . Cell viability assays (e.g., MTT) in cancer cell lines can preliminarily assess cytotoxic potential .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing side products?
Yield optimization requires:
- Temperature control : Maintaining ≤ 0°C during amide coupling to suppress racemization .
- Solvent selection : Using anhydrous DMF or THF to enhance reaction efficiency .
- Catalyst use : Adding DMAP (4-dimethylaminopyridine) to accelerate acylation steps . Side products like N-acylurea derivatives can be reduced via rigorous exclusion of moisture .
Q. How to resolve contradictions in reported biological activity data?
Discrepancies may arise from variations in assay conditions or off-target effects. Mitigation strategies include:
- Dose-response validation : Replicate studies across multiple concentrations (e.g., 1 nM–100 µM) .
- Target specificity profiling : Use siRNA knockdown or CRISPR-edited cell lines to confirm on-target effects .
- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes and validate experimental IC₅₀ values .
Q. What methodologies elucidate structure-activity relationships (SAR) for this compound?
SAR studies involve:
- Analog synthesis : Modifying the thiophene or piperazine substituents to assess impact on potency .
- Pharmacophore mapping : Identify critical hydrogen-bond donors/acceptors using QSAR software (e.g., Schrödinger’s Phase) .
- Crystallography : Co-crystallization with target proteins (e.g., kinases) to visualize binding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
